3,6-Nonadien-1-ol
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Overview
Description
3,6-Nonadien-1-ol is an organic compound with the molecular formula C₉H₁₆O. It is a type of aliphatic alcohol characterized by the presence of two double bonds in its carbon chain. This compound is known for its distinctive green, cucumber-like aroma, making it valuable in the fragrance and flavor industries .
Mechanism of Action
Target of Action
3,6-Nonadien-1-ol is primarily used as a flavor and fragrance agent . It is known for its green type odor and flavor . .
Mode of Action
The mode of action of this compound is largely related to its role as a flavor and fragrance agent. It interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of a green type odor . Similarly, in the context of flavor, it likely interacts with taste receptors on the tongue.
Biochemical Pathways
It has been found to be a principle aroma compound in certain cultivars . This suggests that it may play a role in the biochemical pathways related to aroma production in these plants.
Pharmacokinetics
It has been analyzed using reverse phase (rp) high-performance liquid chromatography (hplc) methods . This suggests that it may be possible to study its pharmacokinetics using similar techniques.
Result of Action
The primary result of the action of this compound is the perception of a green type odor and flavor . This is due to its interaction with olfactory and taste receptors, as mentioned above.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Furthermore, its stability and efficacy as a flavor and fragrance agent can be influenced by factors such as pH and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Nonadien-1-ol can be synthesized through various methods. One common approach involves the Wittig reaction, where an aldehyde is reacted with a phosphonium ylide to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium tert-butoxide and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of 1,5-hexadiene, followed by hydrogenation. This method involves the addition of a formyl group to the diene, followed by reduction to yield the alcohol. The process is catalyzed by transition metal complexes, such as rhodium or cobalt, and is carried out under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
3,6-Nonadien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent
Major Products Formed
Oxidation: Nonadienal or nonadienoic acid.
Reduction: 3,6-Nonadiene.
Substitution: 3,6-Nonadienyl chloride or bromide
Scientific Research Applications
3,6-Nonadien-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in plant signaling and defense mechanisms.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Widely used in the fragrance and flavor industries due to its unique aroma profile
Comparison with Similar Compounds
3,6-Nonadien-1-ol can be compared with other nonadienols, such as 2,4-Nonadien-1-ol and 2,6-Nonadien-1-ol. These compounds share similar structural features but differ in the position of their double bonds, leading to variations in their chemical reactivity and aroma profiles. For example:
2,4-Nonadien-1-ol: Known for its floral and green notes.
2,6-Nonadien-1-ol: Exhibits a more intense cucumber-like aroma
The uniqueness of this compound lies in its balanced green and cucumber-like aroma, making it particularly valuable in the fragrance and flavor industries .
Properties
CAS No. |
76649-25-7 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(3E,6Z)-nona-3,6-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3-,7-6+ |
InChI Key |
PICGPEBVZGCYBV-WWVFNRLHSA-N |
SMILES |
CCC=CCC=CCCO |
Isomeric SMILES |
CC/C=C\C/C=C/CCO |
Canonical SMILES |
CCC=CCC=CCCO |
boiling_point |
73.00 °C. @ 15.00 mm Hg |
density |
0.863-0.871 |
76649-25-7 | |
physical_description |
Colourless liquid; strong, fatty, green cucumber aroma |
solubility |
very slightly slightly soluble in water; soluble in fats soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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